

# PF-00337210 oral bioavailability studies

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## Compound of Interest

Compound Name: PF 00337210

Cat. No.: B1683840

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An In-depth Technical Guide on the Oral Bioavailability and Pharmacokinetics of PF-00337210

## Introduction

PF-00337210 is an orally available, potent, and highly selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2] As an ATP-competitive tyrosine kinase inhibitor, PF-00337210 plays a crucial role in anti-angiogenic therapy by preventing the phosphorylation of VEGFR-2. This action inhibits the migration, proliferation, and survival of endothelial cells, which are critical processes in the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients.[2] The compound's efficacy and clinical utility are significantly dependent on its pharmacokinetic profile, particularly its oral bioavailability, which governs its absorption and systemic exposure when administered orally. This guide provides a comprehensive overview of the oral bioavailability studies of PF-00337210, detailing its pharmacokinetic properties, the experimental protocols used for its evaluation, and its mechanism of action.

## Data Presentation: Pharmacokinetic Profile

The pharmacokinetic properties of PF-00337210 have been evaluated in both preclinical species and human subjects. The data highlights its favorable characteristics for oral administration.

## Preclinical Pharmacokinetics

Preclinical studies in various animal models demonstrated low to moderate clearance and significant oral bioavailability.[1] These findings were instrumental in selecting the compound

for further development.

Parameter	Rat	Dog	Monkey
In Vivo Clearance (mL/min/kg)	13	22	25
Oral Bioavailability (%)	>80	>30	N/A
Data sourced from preclinical studies. <a href="#">[1]</a>			

## Human Pharmacokinetics (Phase I Study)

A Phase I clinical trial involving 46 patients with advanced solid tumors was conducted to assess the safety, tolerability, and pharmacokinetics of PF-00337210.[\[3\]](#) The study included an assessment of food effect on the oral absorption of the drug. The results indicated that PF-00337210 can be administered with or without food, a favorable feature for patient compliance.[\[3\]](#)

Parameter (Single Dose)	Fasted State	Fed State
Mean Cmax (ng/mL)	34.4	31.3
Mean AUC24 (ng.h/mL)	512	546

Data from a pilot food effect assessment in the Phase I study.[\[3\]](#) Cmax: Maximum plasma concentration. AUC24: Area under the plasma concentration-time curve over 24 hours.

## Experimental Protocols

Detailed methodologies were employed to characterize the pharmacokinetic and pharmacodynamic profile of PF-00337210.

## Preclinical In Vivo Bioavailability Studies

The objective of the preclinical studies was to determine the pharmacokinetic profile and oral bioavailability of PF-00337210 in different species to predict its behavior in humans.

- **Animal Models:** Studies were conducted in rats, dogs, and monkeys.<sup>[1]</sup>
- **Dosing:** The compound was administered both intravenously (IV) to determine clearance and distribution, and orally (PO) to assess absorption and bioavailability.
- **Sample Collection:** Serial blood samples were collected at predetermined time points following drug administration.
- **Bioanalysis:** Plasma concentrations of PF-00337210 were quantified using a validated bioanalytical method, likely liquid chromatography with tandem mass spectrometry (LC-MS/MS), which is standard for such studies.
- **Pharmacokinetic Analysis:** Non-compartmental analysis was used to calculate key pharmacokinetic parameters such as C<sub>max</sub>, T<sub>max</sub>, AUC, clearance (CL), and oral bioavailability (F%). Bioavailability is calculated as:  $F\% = (AUC_{oral} / AUC_{IV}) * (Dose_{IV} / Dose_{oral}) * 100$ .

## Human Phase I Clinical Trial Protocol

This was a dose-escalation study in patients with advanced cancers to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).<sup>[3]</sup>

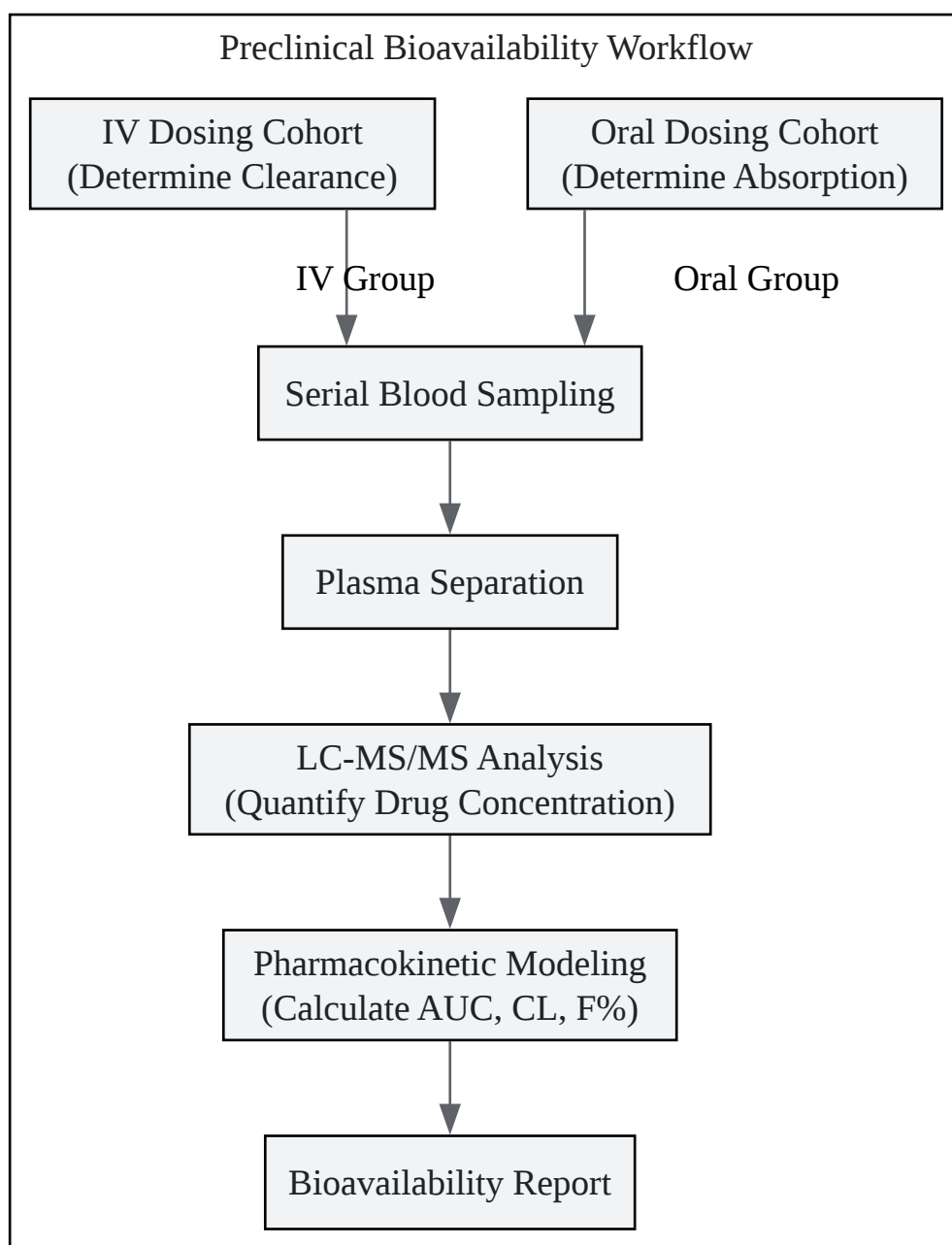
- **Study Design:** An open-label, dose-escalation study where patients were enrolled in cohorts receiving once-daily (QD) or twice-daily (BID) oral doses of PF-00337210 in continuous 28-day cycles.<sup>[3]</sup> Doses ranged from 0.67 mg to 9 mg QD and 4 mg to 6 mg BID.<sup>[3]</sup>
- **Patient Population:** Patients with advanced, metastatic solid tumors for whom standard therapy was not available or was no longer effective.<sup>[3]</sup>
- **Pharmacokinetic (PK) Assessments:**
  - **Blood Sampling:** Venous blood samples were collected at multiple time points on Day 1 of Cycle 1 (C1D1), Day 15 of Cycle 1 (C1D15), and Day 1 of Cycle 2 (C2D1).<sup>[3]</sup> For QD

dosing, samples were collected over a 24-hour period. For BID dosing, samples were collected over an 8-hour period.[3]

- Bioanalysis: Plasma concentrations of PF-00337210 were measured using a validated liquid chromatography-tandem mass spectrometric (LC-MS/MS) method.[3]
- Pharmacodynamic (PD) Assessments:
  - Imaging: Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) was used to assess acute effects on tumor perfusion and vascularity.[3]
  - Biomarkers: Soluble VEGFR-2 (sVEGFR-2) levels in plasma were measured as a direct target engagement biomarker.[3] Blood pressure and hemoglobin levels were also monitored as indicators of VEGF signaling pathway inhibition.[3]

## Visualizations

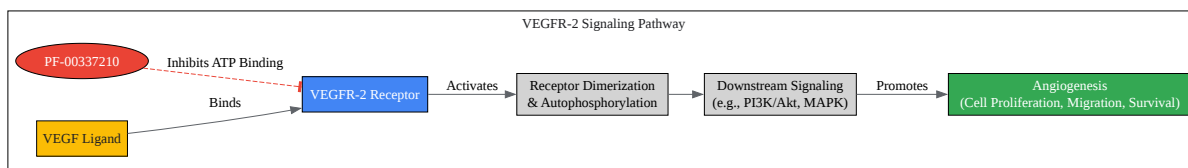
### Experimental Workflow for Preclinical Oral Bioavailability Study



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Caption: Workflow for a typical preclinical oral bioavailability study.

## VEGFR-2 Signaling Pathway Inhibition by PF-00337210



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Caption: Inhibition of the VEGFR-2 signaling cascade by PF-00337210.

## Conclusion

PF-00337210 has demonstrated a favorable oral bioavailability profile in both preclinical models and human clinical trials. Preclinical data revealed high bioavailability in rats (>80%) and moderate bioavailability in dogs (>30%), with low to moderate clearance across species.[1] The Phase I clinical study in cancer patients confirmed its suitability for oral administration, showing consistent absorption with no significant food effect.[3] These pharmacokinetic characteristics, combined with its potent and selective inhibition of VEGFR-2, underscore the potential of PF-00337210 as a valuable therapeutic agent in the treatment of solid tumors. The well-defined experimental protocols used in its evaluation provide a robust framework for understanding its clinical pharmacology and guiding its further development.

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## References

- 1. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]

- 2. Facebook [cancer.gov]
- 3. A pharmacodynamically guided dose selection of PF-00337210 in a phase I study in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
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